6-bromo-3-[4-(diphenylmethyl)piperazine-1-carbonyl]-2H-chromen-2-one
Description
6-Bromo-3-[4-(diphenylmethyl)piperazine-1-carbonyl]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a brominated chromen-2-one core linked to a diphenylmethyl-substituted piperazine moiety. This compound belongs to a broader class of coumarin-based molecules designed for antitumor applications, particularly targeting liver carcinoma (HEPG2-1) .
Properties
IUPAC Name |
3-(4-benzhydrylpiperazine-1-carbonyl)-6-bromochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BrN2O3/c28-22-11-12-24-21(17-22)18-23(27(32)33-24)26(31)30-15-13-29(14-16-30)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17-18,25H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIYMMXIWXNODJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC5=C(C=CC(=C5)Br)OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-bromo-3-[4-(diphenylmethyl)piperazine-1-carbonyl]-2H-chromen-2-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Piperazine Derivatization: The diphenylmethyl group is introduced to the piperazine ring through a nucleophilic substitution reaction. This can be done by reacting diphenylmethyl chloride with piperazine in the presence of a base such as sodium hydroxide or potassium carbonate.
Coupling Reaction: The final step involves coupling the brominated chromen-2-one with the diphenylmethylpiperazine derivative. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
6-bromo-3-[4-(diphenylmethyl)piperazine-1-carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups or other reducible functionalities.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to the formation of new derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling or Heck reaction to form carbon-carbon bonds with various aryl or vinyl groups.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 6-bromo-3-[4-(diphenylmethyl)piperazine-1-carbonyl]-2H-chromen-2-one exhibit significant cytotoxic activities against various cancer cell lines. For instance, studies have shown that derivatives containing piperazine exhibit potent inhibition against hepatocellular carcinoma (HUH-7), breast cancer (MCF-7), and colorectal cancer (HCT-116) cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Antihistaminic and Antianaphylactic Effects
Piperazine derivatives are well-documented for their antihistaminic properties. The compound's structural elements suggest potential applications in treating allergic reactions and anaphylaxis by antagonizing histamine receptors .
Neuropharmacological Applications
The piperazine moiety is known for its neuroactive properties, making this compound a candidate for further investigation in treating neurological disorders such as anxiety and depression. The modulation of neurotransmitter systems by piperazine derivatives can lead to anxiolytic effects, which warrants further exploration .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-bromo-3-[4-(diphenylmethyl)piperazine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes involved in disease pathways, thereby modulating biochemical processes.
Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, leading to changes in cellular signaling and function.
Modulating Gene Expression: It can influence the expression of genes involved in various biological processes, thereby affecting cellular behavior and function.
Comparison with Similar Compounds
Activity Insights :
- Derivatives with electron-withdrawing groups (e.g., CF₃ in ) exhibit improved metabolic stability but reduced aqueous solubility, which may limit bioavailability .
Analogues with Modified Heterocyclic Attachments
Coumarin derivatives fused with diverse heterocycles show varying antitumor potencies:
Key Findings :
- Pyrazolo-pyrimidine derivatives (e.g., 7c) demonstrate superior activity, likely due to planar aromatic systems enabling π-π stacking with DNA or enzyme active sites .
- The thiazole and thiadiazole analogues show moderate activity, suggesting that sulfur-containing heterocycles may contribute to redox modulation or metal chelation .
- The target compound’s piperazine-carbonyl linker may enhance solubility compared to rigid heterocycles, though direct cytotoxicity data are unavailable in the provided evidence .
Substituent Effects on the Coumarin Core
The bromine atom at position 6 is a conserved feature across active analogues:
Observations :
- Bromination at position 6 is critical for antitumor activity, as seen in and , where non-brominated coumarins exhibit significantly reduced potency .
- Hydroxylation at position 7 (e.g., ) may introduce hydrogen-bonding interactions but could also increase metabolic susceptibility .
Biological Activity
6-Bromo-3-[4-(diphenylmethyl)piperazine-1-carbonyl]-2H-chromen-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antimicrobial Activity : The compound demonstrates significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition at low concentrations, indicating potent antibacterial activity .
- Acetylcholinesterase Inhibition : Similar piperazine derivatives have been reported to inhibit human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
Biological Evaluation
A series of biological evaluations have been conducted to assess the efficacy and safety profile of this compound. Key findings include:
Antibacterial Activity
In a study evaluating various piperazine derivatives, 6-bromo derivatives exhibited favorable activity against S. aureus strains with MIC values ranging from 2 to 4 μg/mL . The structure-activity relationship indicates that bromine substitution enhances antibacterial efficacy.
Hemolytic Activity
A hemolytic assay was performed to evaluate the safety profile of the compound on human red blood cells. Results indicated that even at high concentrations, the hemolytic rates were below the international safety standard of 5%, suggesting a favorable biosafety profile for clinical applications .
Case Studies
Several studies have highlighted the biological significance of piperazine derivatives similar to this compound.
- Study on Antibacterial Efficacy : A comparative analysis revealed that compounds with bromine substitutions exhibited enhanced antibacterial properties against resistant strains of bacteria compared to their non-brominated counterparts .
- Neuropharmacological Assessment : Research involving molecular docking studies showed that piperazine derivatives bind effectively to acetylcholinesterase, providing insights into their potential use in treating Alzheimer’s disease .
Data Summary Table
Q & A
Q. What are the key synthetic routes for 6-bromo-3-[4-(diphenylmethyl)piperazine-1-carbonyl]-2H-chromen-2-one, and how are reaction conditions optimized?
Answer: The synthesis typically involves multi-step reactions:
Core Chromen-2-one Formation : Start with bromination of a substituted chromen-2-one precursor (e.g., 3-acetyl-6-bromo-2H-chromen-2-one) .
Piperazine Coupling : React the brominated core with 4-(diphenylmethyl)piperazine via a carbonyl linkage. Use coupling agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in anhydrous dichloromethane with trimethylamine as a base .
Optimization : Control temperature (reflux at 60–80°C), solvent polarity (chloroform/ethanol mixtures), and stoichiometry to minimize side reactions (e.g., over-bromination or incomplete coupling). Monitor purity via TLC and HPLC .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., bromine at C6, piperazine at C3). Key signals:
- ¹H NMR : Piperazine protons (δ 2.5–3.5 ppm), chromen-2-one lactone (δ 6.8–8.2 ppm) .
- ¹³C NMR : Carbonyl (C=O) at ~160 ppm, quaternary carbons (C3, C6) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 535.08 for C₂₇H₂₂BrN₂O₂) .
- X-ray Crystallography : Resolve crystal packing (e.g., triclinic system, space group P1) and confirm dihedral angles between chromen-2-one and piperazine moieties .
Q. What preliminary biological activities are reported for this compound, and how are they assessed?
Answer:
- Anticancer Activity : Tested against cancer cell lines (e.g., SW620 colorectal) via MTT assays. IC₅₀ values range 1–10 µM due to PARP inhibition analogs .
- Anticonvulsant Potential : Evaluated in rodent seizure models (e.g., pentylenetetrazole-induced). Dose-dependent reduction in seizure frequency (20–50 mg/kg) .
- Mechanistic Insights : Preliminary binding assays (e.g., serotonin receptor affinity) and enzyme inhibition (e.g., PARP-1/2) guide target identification .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis, and what are common pitfalls?
Answer:
- Catalyst Optimization : Replace BOP with EDCI/HOBt for better coupling efficiency .
- Side Reactions : Bromine displacement by nucleophiles (e.g., piperazine) can occur if stoichiometry is imbalanced. Use excess brominated core (1.5 eq) .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/chloroform) to remove unreacted piperazine .
Q. Data Contradiction Example :
Q. How do structural modifications (e.g., piperazine substituents) influence biological activity?
Answer:
- SAR Studies : Compare analogs with varying piperazine groups:
- Diphenylmethyl : Enhances lipophilicity and blood-brain barrier penetration (critical for anticonvulsant activity) .
- Morpholine vs. Piperidine : Morpholine analogs show reduced PARP inhibition (IC₅₀ > 10 µM) due to weaker enzyme binding .
Q. How are crystallographic data discrepancies resolved (e.g., disordered solvent molecules)?
Answer:
- Disorder Modeling : Use SHELX software to refine occupancy ratios (e.g., 0.64:0.36 for chloroform solvent) .
- Validation Tools : Cross-check with PLATON ADDSYM to detect missed symmetry and R1/R factors (<5% for high quality) .
- Case Study : A 2021 structure (C25H16BrN3O2S·CHCl3) showed Br⋯Cl contacts (3.37 Å), resolved via Hirshfeld surface analysis .
Q. What strategies address contradictions in biological data (e.g., in vitro vs. in vivo efficacy)?
Answer:
- Pharmacokinetic Profiling : Measure bioavailability (%F > 30% in rodents) and metabolite stability (LC-MS/MS) to explain in vivo drop-offs .
- Model Selection : Use BRCA1-deficient vs. wild-type xenografts to validate PARP-dependent mechanisms .
- Dose Optimization : Adjust dosing schedules (e.g., QD vs. BID) to align in vitro IC₅₀ with achievable plasma concentrations .
Q. How is the compound’s stability assessed under physiological conditions?
Answer:
- Forced Degradation Studies : Expose to pH 1–13 (HCl/NaOH) and analyze degradation products via LC-HRMS. Key findings:
- Acidic Conditions : Lactone ring hydrolysis (t₁/₂ = 2h at pH 1) .
- Oxidative Stress : Piperazine N-oxidation (H₂O₂, 40°C) forms metabolites requiring toxicity screening .
Q. What computational methods predict binding modes with biological targets (e.g., PARP-1)?
Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with PARP-1’s NAD⁺-binding site. Key residues: Ser904, Gly863 .
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) .
- Free Energy Calculations : MM-PBSA to rank analogs by ΔG binding (e.g., –42.5 kcal/mol for diphenylmethyl vs. –28.7 kcal/mol for morpholine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
